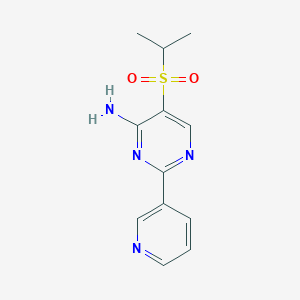
5-(Isopropylsulfonyl)-2-(3-pyridyl)pyrimidin-4-amine
Vue d'ensemble
Description
Pyrimidine derivatives, including those with substituted pyridyl groups, are of significant interest due to their wide range of biological activities and applications in medicinal chemistry. The compound "5-(Isopropylsulfonyl)-2-(3-pyridyl)pyrimidin-4-amine" falls within this category, suggesting potential utility in various pharmaceutical applications.
Synthesis Analysis
The synthesis of pyrimidine derivatives typically involves multistep chemical reactions, including the condensation of appropriate precursors, such as ketones, aldehydes, and amidines. Hybrid catalysts, including organocatalysts and metal catalysts, may be employed to facilitate these reactions under optimized conditions (Parmar, Vala, & Patel, 2023).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be elucidated using various spectroscopic techniques, including NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy). These methods allow for the determination of the arrangement of atoms within the molecule and the identification of functional groups (Kumar, Suresh, Mythili, & Mohan, 2001).
Chemical Reactions and Properties
Pyrimidine derivatives can undergo a range of chemical reactions, including nucleophilic substitutions and electrophilic additions, depending on the substituents present on the pyrimidine ring. These reactions can significantly alter the chemical and biological properties of the compound.
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystallinity, of pyrimidine derivatives can vary widely based on the nature of the substituents. These properties are crucial for determining the compound's suitability for specific applications, including drug formulation (Borah, Dwivedi, & Chowhan, 2021).
Applications De Recherche Scientifique
Synthesis and Chemical Methodology
- A practical strategy was developed for the preparation of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, primary amines, and aldehydes. This synthesis involves a cyclization reaction forming the pyrimido[4,5-d]pyrimidine core, demonstrating the versatility of pyrimidine derivatives in medicinal chemistry and drug design (Xiang et al., 2011).
- The synthesis of novel 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues was described, showcasing the compounds' inhibitory activity against Ser/Thr kinases. This highlights the potential of pyrimidine derivatives in developing kinase inhibitors for therapeutic applications (Deau et al., 2013).
- A series of 2,4,6-trisubstituted 5-(2-alkylsulfanylethyl)pyrimidines was synthesized, indicating the structural diversity achievable with pyrimidine cores and their potential utility in various chemical and biological research applications (Arutyunyan, 2013).
Biological Applications and Potential Activities
- The biotransformation of two β-Secretase inhibitors, highlighting the metabolic fate of compounds containing the pyrimidine ring. This research provides insights into the design of compounds with improved metabolic stability for drug development (Lindgren et al., 2013).
- Compounds displaying significant antibacterial activity were synthesized, featuring pyrazolopyrimidine derivatives. This underscores the role of pyrimidine and its derivatives in developing new antimicrobial agents (Rahmouni et al., 2014).
- The design, synthesis, and evaluation of 8-arylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amines as multitarget Ser/Thr kinases inhibitors, showcasing the therapeutic potential of pyrimidine derivatives in targeting multiple kinases relevant to various diseases (Loidreau et al., 2015).
Propriétés
IUPAC Name |
5-propan-2-ylsulfonyl-2-pyridin-3-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-8(2)19(17,18)10-7-15-12(16-11(10)13)9-4-3-5-14-6-9/h3-8H,1-2H3,(H2,13,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVASRDRMAICRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CN=C(N=C1N)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381057 | |
| Record name | 5-(Propane-2-sulfonyl)-2-(pyridin-3-yl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26726644 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(Isopropylsulfonyl)-2-(3-pyridyl)pyrimidin-4-amine | |
CAS RN |
175202-06-9 | |
| Record name | 5-[(1-Methylethyl)sulfonyl]-2-(3-pyridinyl)-4-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175202-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Propane-2-sulfonyl)-2-(pyridin-3-yl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



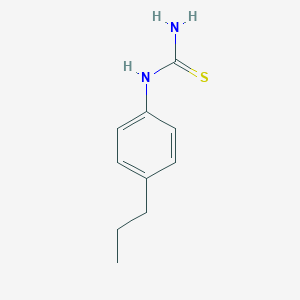
![Cyclopropanecarboxylic acid, 1-[(2-amino-1-oxopropyl)amino]-, ethyl ester, (S)-(9CI)](/img/structure/B70247.png)
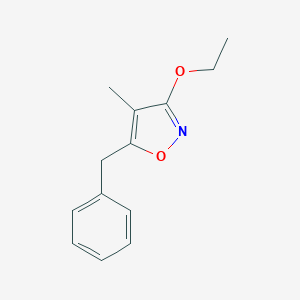
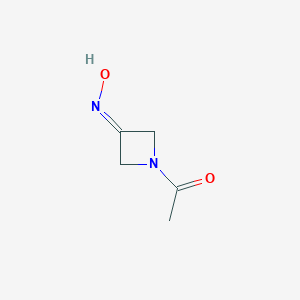
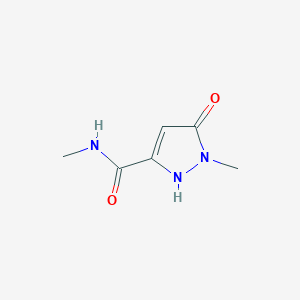
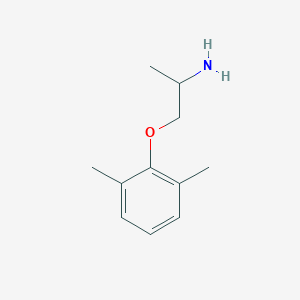
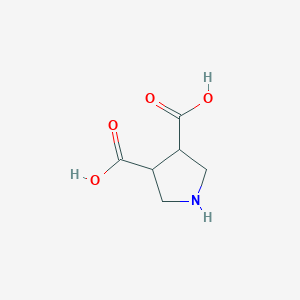
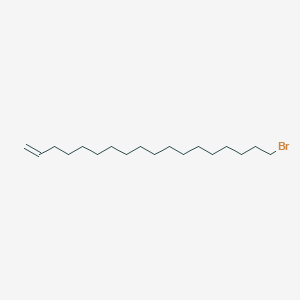
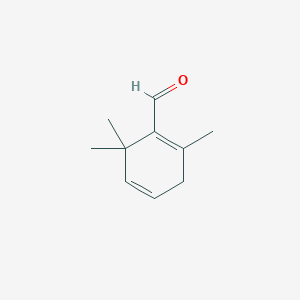
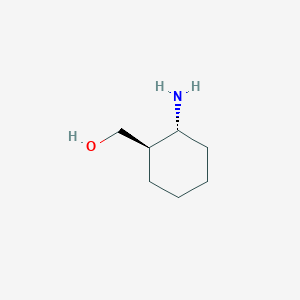
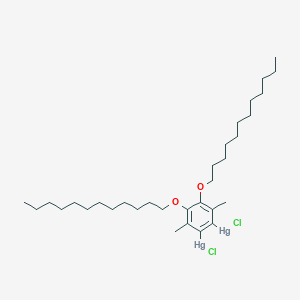
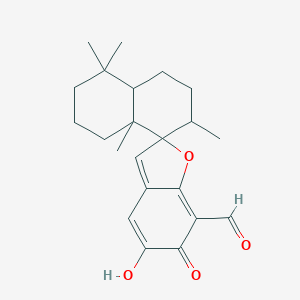
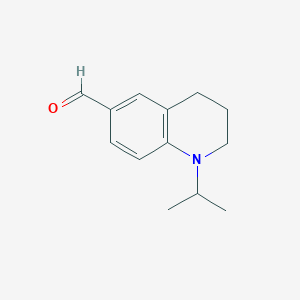
![trans-1,7-Dioxaspiro[5.5]undec-2-EN-5-OL](/img/structure/B70270.png)